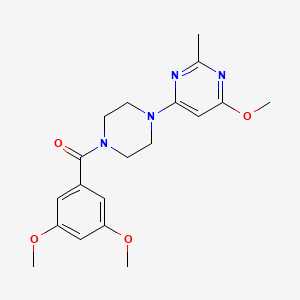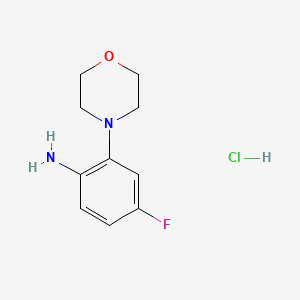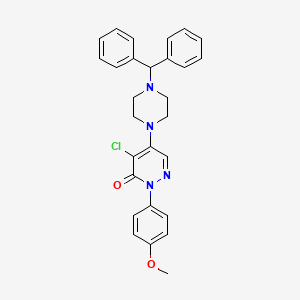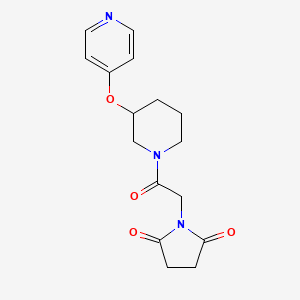
(3,5-Dimethoxyphenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-Dimethoxyphenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H24N4O4 and its molecular weight is 372.425. The purity is usually 95%.
BenchChem offers high-quality (3,5-Dimethoxyphenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,5-Dimethoxyphenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of (3,5-Dimethoxyphenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone:
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. Its structure allows it to interact with targets such as tyrosine kinases, which are crucial in the signaling pathways that regulate cell division and survival . Studies have demonstrated its efficacy in reducing tumor growth in various cancer models, making it a promising candidate for further development as an anticancer agent.
Neuroprotective Agents
Research has indicated that this compound may have neuroprotective properties. It can modulate neurotransmitter systems and protect neurons from oxidative stress and apoptosis. This makes it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s and Parkinson’s . Its ability to cross the blood-brain barrier and its favorable pharmacokinetic profile enhance its suitability for neurological applications.
Anti-inflammatory Applications
The compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators. It can modulate the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response . This makes it a valuable candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against a range of bacterial and fungal pathogens. Its mechanism of action involves disrupting microbial cell membranes and inhibiting essential enzymes required for microbial growth . This broad-spectrum antimicrobial activity suggests its potential use in developing new antibiotics and antifungal agents.
Cardiovascular Research
In cardiovascular research, this compound has been investigated for its potential to modulate cardiovascular functions. It can influence the activity of ion channels and receptors involved in cardiac rhythm and contractility . This makes it a potential therapeutic agent for conditions such as arrhythmias and hypertension.
Eigenschaften
IUPAC Name |
(3,5-dimethoxyphenyl)-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c1-13-20-17(12-18(21-13)27-4)22-5-7-23(8-6-22)19(24)14-9-15(25-2)11-16(10-14)26-3/h9-12H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBIGBISCJWYCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethoxyphenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[3-(cyclopropylsulfamoyl)-4-fluorophenyl]propanamide](/img/structure/B2681194.png)
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chloro-2-fluorophenyl)acetamide](/img/no-structure.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2681197.png)
![N-(1-cyanocyclobutyl)-2-[(2-ethoxynaphthalen-1-yl)oxy]acetamide](/img/structure/B2681198.png)
![2-chloro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-5-nitrobenzamide](/img/structure/B2681199.png)

![2-[(3-chlorophenyl)methylsulfanyl]-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2681202.png)


amino}-1-phenylpropan-1-one hydrochloride](/img/structure/B2681208.png)
![[4-(Chloromethyl)oxan-4-yl]methanol](/img/structure/B2681209.png)

![N-[1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl]prop-2-enamide](/img/structure/B2681213.png)